

Spectroscopic Data for 2-Acetamido-5-fluoropyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamido-5-fluoropyridine

Cat. No.: B564454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-fluoropyridine, also known as N-(5-fluoropyridin-2-yl)acetamide, is a fluorinated pyridine derivative with potential applications as a building block in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity and purity of **2-acetamido-5-fluoropyridine**. This technical guide summarizes the available spectroscopic data (NMR, IR, MS) for this compound and provides generalized experimental protocols for its characterization.

While specific, publicly available experimental spectra for **2-acetamido-5-fluoropyridine** are limited, this guide provides an overview of the expected spectroscopic characteristics based on its chemical structure and data from related compounds. A dissertation indicates that the compound has been characterized by Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (^1H NMR), and Infrared (IR) spectroscopy, though the detailed data is not publicly accessible.^[1]

Chemical Structure and Properties

Property	Value
Chemical Formula	C ₇ H ₇ FN ₂ O
Molecular Weight	154.14 g/mol
CAS Number	100304-88-9
Appearance	White crystalline powder

Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for **2-acetamido-5-fluoropyridine**. These are predicted values based on the chemical structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.3	d	1H	H-6
~ 8.1	dd	1H	H-4
~ 7.8	dd	1H	H-3
~ 2.2	s	3H	-CH ₃
~ 9.5	br s	1H	-NH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 169	C=O (amide)
~ 157 (d)	C-5
~ 148	C-2
~ 137 (d)	C-6
~ 125 (d)	C-4
~ 115 (d)	C-3
~ 24	-CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Medium	N-H stretch
~ 3050	Weak	Aromatic C-H stretch
~ 1680	Strong	C=O stretch (Amide I)
~ 1580	Medium	C=C/C=N stretch (pyridine ring)
~ 1540	Medium	N-H bend (Amide II)
~ 1250	Medium	C-N stretch
~ 1200	Strong	C-F stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
154	[M] ⁺ (Molecular ion)
112	[M - C ₂ H ₂ O] ⁺
95	[M - C ₂ H ₂ O - NH ₃] ⁺

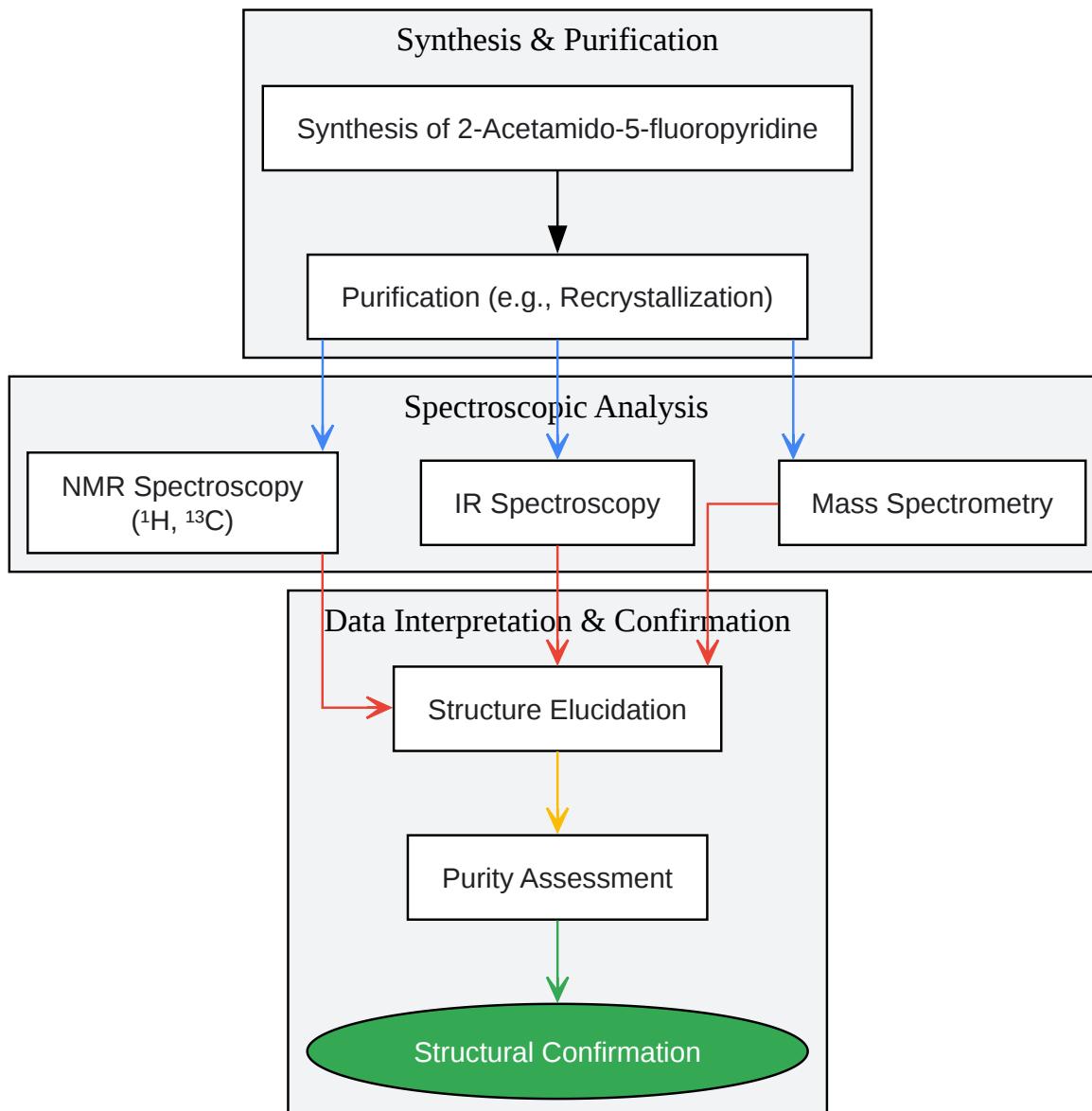
Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures for obtaining NMR, IR, and MS data for a solid organic compound like **2-acetamido-5-fluoropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-acetamido-5-fluoropyridine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy


- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI).
- Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **2-acetamido-5-fluoropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **2-Acetamido-5-fluoropyridine**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-acetamido-5-fluoropyridine**. While comprehensive, experimentally verified

public data is scarce, the information presented here, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers working with this compound. Adherence to detailed experimental protocols is essential for obtaining high-quality, reproducible spectroscopic data, which is fundamental for unequivocal structure confirmation and purity assessment in any research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- To cite this document: BenchChem. [Spectroscopic Data for 2-Acetamido-5-fluoropyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564454#spectroscopic-data-nmr-ir-ms-for-2-acetamido-5-fluoropyridine\]](https://www.benchchem.com/product/b564454#spectroscopic-data-nmr-ir-ms-for-2-acetamido-5-fluoropyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com